molecular formula C33H31N3O4 B12496846 Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12496846
M. Wt: 533.6 g/mol
InChI Key: NBPKRVGCJNFREX-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE: is a complex organic compound that features a combination of benzoylpiperazine and biphenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the benzoylpiperazine moiety. Key steps include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.

    Introduction of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride to form benzoylpiperazine, which is then coupled with the biphenyl core through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylpiperazine moiety, where nucleophiles replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds, contributing to the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE is unique due to its combination of benzoylpiperazine and biphenyl structures, which confer specific chemical reactivity and potential biological activity not found in simpler biphenyl derivatives.

Properties

Molecular Formula

C33H31N3O4

Molecular Weight

533.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C33H31N3O4/c1-2-40-33(39)28-17-18-30(35-19-21-36(22-20-35)32(38)27-11-7-4-8-12-27)29(23-28)34-31(37)26-15-13-25(14-16-26)24-9-5-3-6-10-24/h3-18,23H,2,19-22H2,1H3,(H,34,37)

InChI Key

NBPKRVGCJNFREX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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